
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid is a complex organic compound featuring a thiazolidine ring, an indoline moiety, and a propanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo acid to form the thiazolidine ring.
Introduction of the Indoline Moiety: The indoline moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final step involves the coupling of the thiazolidine-indoline intermediate with a propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound has shown potential in various assays for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.
Mecanismo De Acción
The mechanism by which 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid exerts its effects involves interaction with various molecular targets. These include enzymes and receptors involved in cellular processes. The compound can inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Indoline derivatives: Commonly found in dyes and pigments.
Propanoic acid derivatives: Widely used in pharmaceuticals and food preservatives.
Uniqueness
What sets 3-(4-Oxo-2-thioxo-5-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)thiazolidin-3-yl)propanoic acid apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.
Propiedades
Número CAS |
356091-87-7 |
|---|---|
Fórmula molecular |
C19H20N2O3S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-[(5E)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C19H20N2O3S2/c1-19(2)12-6-4-5-7-13(12)20(3)15(19)9-8-14-17(24)21(18(25)26-14)11-10-16(22)23/h4-9H,10-11H2,1-3H3,(H,22,23)/b14-8+,15-9- |
Clave InChI |
JVWYTZGULFPUKA-YVKOIJOCSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)

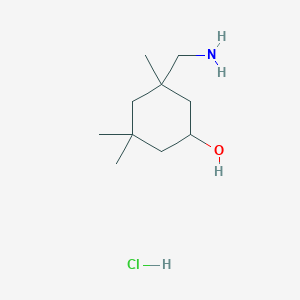
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)

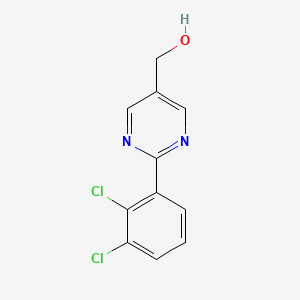
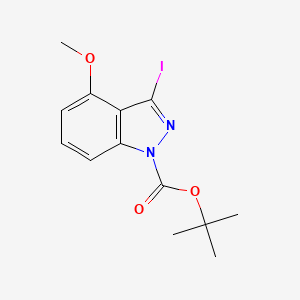
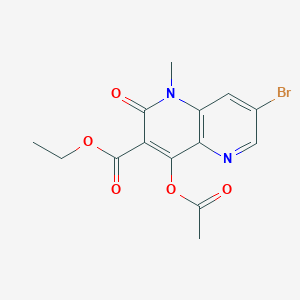
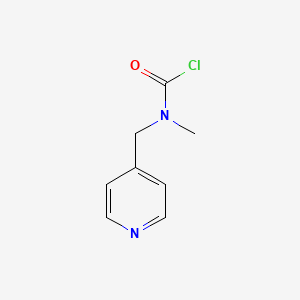
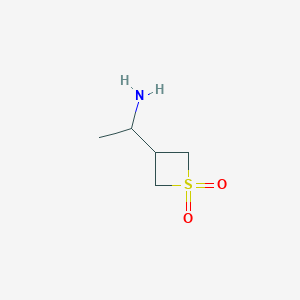
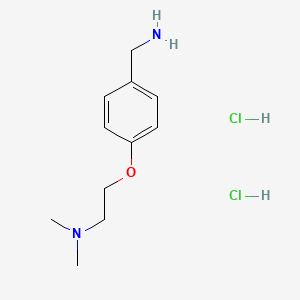

![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
